molecular formula C20H21FN6O B15232821 LOXO-195(3aR,10S)

LOXO-195(3aR,10S)

Cat. No.: B15232821
M. Wt: 380.4 g/mol
InChI Key: OEBIHOVSAMBXIB-YVEFUNNKSA-N
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Preparation Methods

The synthesis of LOXO-195 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

LOXO-195 undergoes various chemical reactions, including:

Scientific Research Applications

LOXO-195 has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of tyrosine receptor kinase inhibitors.

    Biology: It is used to investigate the biological pathways and mechanisms involved in tyrosine receptor kinase fusion-positive cancers.

    Medicine: LOXO-195 is primarily used in clinical research to treat patients with cancers that have developed resistance to first-generation tyrosine receptor kinase inhibitors.

    Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies

Mechanism of Action

LOXO-195 exerts its effects by selectively inhibiting the activity of tyrosine receptor kinases that have acquired resistance mutations. These mutations often occur in the kinase domain, reducing the efficacy of first-generation inhibitors. LOXO-195 binds to these mutated kinases, blocking their activity and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

LOXO-195 is unique compared to other tyrosine receptor kinase inhibitors due to its ability to overcome resistance mutations. Similar compounds include:

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

(6R,15S)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17+/m0/s1

InChI Key

OEBIHOVSAMBXIB-YVEFUNNKSA-N

Isomeric SMILES

C[C@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Origin of Product

United States

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